An In-Depth Technical Guide to the Fundamental Properties of 6-Aminopyridine-2-sulfonamide
An In-Depth Technical Guide to the Fundamental Properties of 6-Aminopyridine-2-sulfonamide
Abstract
6-Aminopyridine-2-sulfonamide is a heterocyclic organic compound featuring a pyridine core substituted with both an amino and a sulfonamide functional group. This unique bifunctional architecture makes it a valuable and versatile building block in medicinal chemistry and materials science. As a key intermediate, it serves as a scaffold for the synthesis of a diverse range of molecules with potential therapeutic applications, including antimicrobial and anti-inflammatory agents.[1] This guide provides a comprehensive overview of the fundamental properties of 6-Aminopyridine-2-sulfonamide, including its chemical identity, physicochemical characteristics, spectroscopic profile, plausible synthetic routes, and key applications, tailored for researchers and professionals in drug development.
Molecular Identity and Physicochemical Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its basic identity and physical properties. 6-Aminopyridine-2-sulfonamide is identified by the CAS Number 75903-58-1. Its structure consists of a pyridine ring, an amino group at the 6-position, and a sulfonamide group at the 2-position.
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// Nodes for the core structure and functional groups pyridine_ring [label="Pyridine Ring", pos="0,0!", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; amino_group [label="6-Amino Group\n(-NH₂)", pos="-2,1!", shape=ellipse, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; sulfonamide_group [label="2-Sulfonamide Group\n(-SO₂NH₂)", pos="2,1!", shape=ellipse, style=filled, fillcolor="#E6F4EA", fontcolor="#202124"];
// Edges to show connectivity amino_group -> pyridine_ring [color="#4285F4", arrowhead=normal]; sulfonamide_group -> pyridine_ring [color="#34A853", arrowhead=normal]; }
Caption: Logical relationship of functional groups in 6-Aminopyridine-2-sulfonamide.
The key physicochemical properties are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 75903-58-1 | |
| Molecular Formula | C₅H₇N₃O₂S | |
| Molecular Weight | 173.2 g/mol | |
| IUPAC Name | 6-amino-2-pyridinesulfonamide | |
| Appearance | Solid | |
| Storage Conditions | Room temperature, inert atmosphere, keep in dark place |
Spectroscopic Characterization Profile
For any scientist working on novel synthesis, positive identification of intermediates and final products is paramount. While specific spectral data for this compound requires direct acquisition[2], its structure allows for the confident prediction of its key spectroscopic features based on well-established principles and data from analogous structures.[3][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be characteristic. The three protons on the pyridine ring should appear as a complex multiplet system in the aromatic region (typically δ 6.5-8.0 ppm). The two protons of the 6-amino group (-NH₂) and the two protons of the sulfonamide group (-SO₂NH₂) would likely appear as two distinct broad singlets, with chemical shifts that can vary depending on the solvent and concentration. The protons of the primary amine group often appear around δ 5.9 ppm, while the sulfonamide protons are typically more downfield, in the range of δ 8.8-10.2 ppm.[3]
-
¹³C NMR: The carbon NMR spectrum should display five distinct signals for the five carbon atoms of the pyridine ring, located in the aromatic region (δ 110-160 ppm).
Infrared (IR) Spectroscopy
The IR spectrum provides a valuable fingerprint for the functional groups present in the molecule. Key expected absorption bands include:
-
N-H Stretching: Two distinct sets of bands are anticipated. The primary aromatic amine (6-NH₂) will show two bands in the 3300-3500 cm⁻¹ region, while the sulfonamide (SO₂NH₂) N-H stretch will appear in the 3140-3350 cm⁻¹ range.[3]
-
S=O Stretching: The sulfonamide group is characterized by strong, distinct asymmetric and symmetric stretching vibrations, typically found near 1310-1320 cm⁻¹ and 1140-1155 cm⁻¹, respectively.[3]
-
Aromatic Ring Vibrations: C=C and C=N stretching vibrations from the pyridine ring will be observed in the 1400-1600 cm⁻¹ region.[3]
Mass Spectrometry (MS)
In electrospray ionization (ESI) mass spectrometry, 6-Aminopyridine-2-sulfonamide (MW=173.19) is expected to show a prominent protonated molecular ion peak ([M+H]⁺) at m/z 174.2.
Synthesis and Reactivity
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start [label="2-Aminopyridine Derivative\n(Starting Material)"]; step1 [label="Sulfonation\n(e.g., Chlorosulfonic Acid)"]; intermediate [label="Aminopyridine Sulfonyl Chloride\n(Intermediate)"]; step2 [label="Amination\n(e.g., Aqueous Ammonia)"]; product [label="6-Aminopyridine-2-sulfonamide\n(Final Product)"]; purify [label="Purification & Characterization\n(Chromatography, Spectroscopy)", fillcolor="#E6F4EA"];
start -> step1; step1 -> intermediate; intermediate -> step2; step2 -> product; product -> purify; }
Caption: General workflow for the synthesis of aminopyridine sulfonamides.
Proposed Synthetic Protocol
This protocol is a representative, logical pathway. The critical step is achieving regioselective sulfonation at the 2-position, which is influenced by the directing effects of the amino group and the pyridine nitrogen.
-
Step 1: Chlorosulfonation of 2-Aminopyridine.
-
Rationale: 2-Aminopyridine is a readily available starting material.[7] Chlorosulfonic acid is a powerful sulfonating agent that can directly introduce the -SO₂Cl group. The reaction must be performed at low temperature to control its high reactivity.
-
Procedure:
-
In a flask equipped with a stirrer and under an inert atmosphere (N₂), cool chlorosulfonic acid (approx. 3-4 molar equivalents) to 0°C.
-
Slowly and cautiously add 2-aminopyridine (1 molar equivalent) in portions, ensuring the temperature does not exceed 5-10°C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and then heat gently (e.g., 60-70°C) for several hours to drive the reaction to completion.
-
Cool the reaction mixture and carefully pour it onto crushed ice. The intermediate, 6-aminopyridine-2-sulfonyl chloride, will precipitate as a solid.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
-
-
Step 2: Amination of the Sulfonyl Chloride Intermediate.
-
Rationale: The sulfonyl chloride is a reactive electrophile. Reacting it with an ammonia source converts it to the desired sulfonamide.
-
Procedure:
-
Suspend the crude 6-aminopyridine-2-sulfonyl chloride in a suitable solvent like THF or dioxane.
-
Add an excess of concentrated aqueous ammonia solution dropwise at 0°C.
-
Stir the mixture vigorously for several hours, allowing it to warm to room temperature.
-
Monitor the reaction by TLC. Upon completion, remove the organic solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 6-Aminopyridine-2-sulfonamide.
-
-
-
Step 3: Validation.
-
The identity and purity of the final product must be confirmed using the spectroscopic methods outlined in Section 2 (NMR, IR, MS) and by melting point analysis.
-
Chemical Reactivity
The molecule's reactivity is dictated by its three key components:
-
6-Amino Group: This primary aromatic amine can undergo typical reactions such as acylation, alkylation, and diazotization.
-
Sulfonamide Group: The N-H protons are acidic and can be deprotonated with a base, allowing for subsequent alkylation or other modifications at the sulfonamide nitrogen.
-
Pyridine Ring: The electron-rich ring is activated towards certain electrophilic substitutions, though the positions are directed by the existing substituents. It can also coordinate with metal centers.[8]
Applications in Research and Drug Development
The true value of 6-Aminopyridine-2-sulfonamide lies in its application as a molecular scaffold. The sulfonamide functional group is a cornerstone pharmacophore in a wide array of therapeutics.[9]
-
Antimicrobial Agents: Sulfonamides were among the first effective antibacterial drugs.[10] This scaffold serves as a starting point for synthesizing novel sulfonamide derivatives with potential activity against various bacterial and fungal pathogens.[1][10]
-
Kinase Inhibitors: The pyridine ring is a common feature in many kinase inhibitors used in oncology. This compound provides a pre-functionalized pyridine core that can be elaborated into more complex molecules targeting specific protein kinases.
-
Anti-inflammatory Drugs: Some sulfonamides, like celecoxib, are potent anti-inflammatory agents. This building block can be used in the design and synthesis of new non-steroidal anti-inflammatory drugs (NSAIDs).[11]
-
Materials Science: The aromatic and functionalized nature of the molecule lends itself to research in novel dyes and fluorescent probes, where the electronic properties can be tuned through chemical modification.[1]
Safety and Handling
Proper handling of all chemicals is essential for laboratory safety. 6-Aminopyridine-2-sulfonamide should be handled with care, following standard laboratory procedures.
| Hazard Information | Description | Reference(s) |
| Pictograms | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [12][13] |
Handling Recommendations:
-
Use in a well-ventilated area or under a chemical fume hood.[12][14]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12]
-
Avoid formation of dust and inhalation.[12]
-
In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.
Conclusion
6-Aminopyridine-2-sulfonamide is a foundational building block for chemical synthesis, particularly in the realm of drug discovery. Its combination of a pyridine nucleus, an amino group, and a sulfonamide moiety provides multiple points for chemical modification, enabling the creation of diverse molecular libraries. A firm grasp of its fundamental properties—from its spectroscopic fingerprint to its safe handling—is crucial for any researcher aiming to leverage its synthetic potential to develop the next generation of therapeutics and advanced materials.
References
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Singh, S., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry. [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]
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Ahamed, L. S., et al. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. Moroccan Journal of Chemistry. [Link]
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Wikipedia. (n.d.). 2-Aminopyridine. [Link]
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Ahamed, L. S., et al. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. ResearchGate. [Link]
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National Institutes of Health. (2020). Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical pathway. [Link]
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Royal Society of Chemistry. (1990). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). [Link]
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Moroccan Journal of Chemistry. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. [Link]
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Sultan, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]
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Biochem Chemopharma. (n.d.). safety data sheet sds/msds 2-amino pyridine. [Link]
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PubMed. (n.d.). Synthesis and in vivo antitumor activity of 2-amino-9H-purine-6-sulfenamide, -sulfinamide, and -sulfonamide and related purine ribonucleosides. [Link]
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ResearchGate. (n.d.). Synthesis of 2-aminopyridine substituted benzene sulphonamides. [Link]
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ResearchGate. (2025). Biological activities of sulfonamides. [Link]
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SciSpace. (n.d.). Biological Activities Of Sulfonamides. [Link]
- Google Patents. (n.d.). CN102276526B - Synthesis method of 2-amino pyridine compounds.
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PubChem. (n.d.). 6-Aminopyridine-3-sulfonic acid. [Link]
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